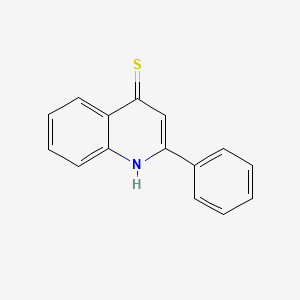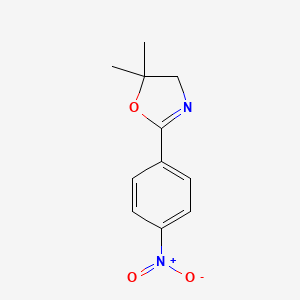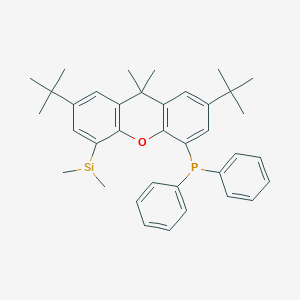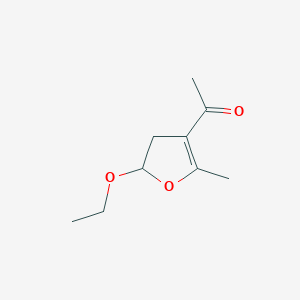![molecular formula C17H26O2 B12885763 2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one CAS No. 89225-12-7](/img/structure/B12885763.png)
2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a butyl chain, which is further substituted with a 5-isopropylfuran group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone can be achieved through a multi-step process involving the formation of the cyclohexanone ring, followed by the introduction of the butyl chain and the 5-isopropylfuran group. One common method involves the use of cyclohexanone as the starting material, which undergoes alkylation with a suitable butyl halide in the presence of a strong base. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with 5-isopropylfuran to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation and acylation steps, while maintaining stringent control over temperature and pressure to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens or nitro groups on the furan ring.
Aplicaciones Científicas De Investigación
2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation, leading to anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler analog with a cyclohexanone ring but lacking the butyl and furan substituents.
2-Isopropylfuran: Contains the furan ring with an isopropyl group but lacks the cyclohexanone and butyl components.
Uniqueness
2-(1-(5-Isopropylfuran-2-yl)butyl)cyclohexanone is unique due to its combination of a cyclohexanone ring, a butyl chain, and a 5-isopropylfuran group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89225-12-7 |
|---|---|
Fórmula molecular |
C17H26O2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
2-[1-(5-propan-2-ylfuran-2-yl)butyl]cyclohexan-1-one |
InChI |
InChI=1S/C17H26O2/c1-4-7-14(13-8-5-6-9-15(13)18)17-11-10-16(19-17)12(2)3/h10-14H,4-9H2,1-3H3 |
Clave InChI |
HNTYQSPRKYZWNC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1CCCCC1=O)C2=CC=C(O2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(Dibenzo[b,d]furan-3-yl)cyclobutanecarboxamide](/img/structure/B12885713.png)




![2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one](/img/structure/B12885750.png)


![2-Hydroxy-2-(2-(methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12885765.png)


